molecular formula C15H21NO5 B3078482 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid CAS No. 105181-72-4

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B3078482
CAS No.: 105181-72-4
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is known for its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a phenyl group

Preparation Methods

The synthesis of 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid involves several steps, typically starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid can be compared with other similar compounds, such as:

    3-tert-Butoxycarbonylamino-2-hydroxy-4-methylbutyric acid: This compound has a similar structure but with a methyl group instead of a phenyl group, which may affect its reactivity and applications.

    3-tert-Butoxycarbonylamino-2-hydroxy-4-ethylbutyric acid:

    3-tert-Butoxycarbonylamino-2-hydroxy-4-propylbutyric acid: The propyl group in this compound can influence its properties and applications compared to the phenyl group in this compound.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(C)OC(=O)C(O)C(Cc1ccccc1)NC(=O)OC(C)(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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